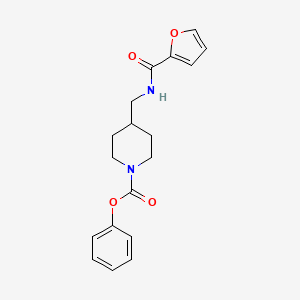

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

phenyl 4-[(furan-2-carbonylamino)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4/c21-17(16-7-4-12-23-16)19-13-14-8-10-20(11-9-14)18(22)24-15-5-2-1-3-6-15/h1-7,12,14H,8-11,13H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFFLKZAUFVAND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CO2)C(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carboxylic acid with piperidine-1-carboxylate in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+).

Major Products

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Alcohols or amines.

Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of novel chemical entities.

Biology

Research indicates that this compound may exhibit bioactive properties, making it a candidate for further investigation in biological systems. Notably, it has been studied for:

- Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

- Anticancer Activity : In vitro assays have shown potential anticancer effects, with IC50 values indicating efficacy against specific cancer cell lines:

| Cell Line Tested | IC50 Value (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

Medicine

The compound's potential medicinal applications include:

- Drug Development : It is being explored as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways. Its ability to modulate neurotransmitter release suggests potential analgesic properties.

- Therapeutic Applications : Investigations into its role as an inhibitor of enzymes linked to metabolic processes reveal its potential in treating conditions like inflammation and pain management.

Industry

In industrial applications, this compound can be utilized in the manufacture of advanced materials and chemicals due to its reactivity and functional versatility.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound demonstrated significant inhibition compared to standard antibiotics, suggesting its potential use in treating resistant infections.

Case Study 2: Anticancer Properties

In vitro studies conducted on HeLa and MCF-7 cell lines revealed that the compound induces apoptosis, warranting further investigation into its mechanisms and efficacy as an anticancer agent.

Mechanism of Action

The mechanism of action of Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s piperidine carboxylate core is shared with several derivatives in the evidence, but substituent variations significantly influence properties:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in enhances stability but reduces solubility, whereas methoxy groups in improve aqueous compatibility.

- Amide vs. Amino Groups: The target compound’s furan-2-carboxamido group offers hydrogen-bonding capability, contrasting with the basic phenylamino group in , which may alter receptor binding.

Spectroscopic and Analytical Data

- NMR Shifts : In , fluorophenyl and benzodioxolyl groups cause distinct δ shifts (e.g., 6.8–7.4 ppm for aromatic protons), which would differ from the target compound’s furan protons (expected ~6.3–7.5 ppm).

- 19F NMR : Trifluoromethyl groups in produce a singlet at δ = 15.4 ppm, absent in the target compound.

Biological Activity

Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate is a synthetic compound notable for its structural resemblance to fentanyl, which suggests potential biological activities primarily through opioid receptor interactions. This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and research applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 328.4 g/mol

- CAS Number : 1235372-72-1

The compound features a piperidine ring, a furan ring, and a phenyl group, which contribute to its pharmacological properties.

Target and Mode of Action

This compound likely targets the opioid receptors (particularly mu-opioid receptors) in the central nervous system. The binding to these receptors mimics the effects of endogenous opioids, leading to various physiological responses:

- Analgesia : Reduction in pain perception.

- Sedation : Induction of drowsiness or sleepiness.

- Euphoria : Feelings of intense happiness or pleasure.

Biochemical Pathways

The interaction with opioid receptors influences neurotransmitter release, notably dopamine and norepinephrine, which are critical in pain modulation and reward pathways .

Pharmacokinetics

Similar compounds exhibit rapid absorption and distribution within the body, with hepatic metabolism followed by renal excretion. The pharmacokinetic profile suggests that this compound could be effective in both acute and chronic pain management scenarios.

Anticancer Properties

Research has indicated that derivatives of this compound may possess anticancer activity. For instance, related compounds have shown significant inhibition against various cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MCF-7 | 5.85 |

| Compound B | A549 | 3.0 |

| Compound C | HCT116 | <10 |

These findings suggest that modifications to the furan and piperidine moieties could enhance anticancer efficacy, potentially making them viable candidates for further development .

Antimicrobial Activity

Furan-containing compounds have been documented to exhibit antimicrobial properties. The biological evaluation of related compounds demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Case Studies and Research Findings

- Study on Anticancer Activity :

- Antimicrobial Assessment :

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing Phenyl 4-((furan-2-carboxamido)methyl)piperidine-1-carboxylate to ensure high yield and purity?

- Methodological Answer : Synthesis requires careful selection of protecting groups (e.g., tert-butyl for piperidine nitrogen stabilization) and coupling reagents for amide bond formation between the furan-2-carboxamide and piperidine moieties. Purification via reverse-phase HPLC (≥98% purity) is critical, with mobile phases optimized using sodium acetate and sodium 1-octanesulfonate buffers (pH 4.6) in methanol mixtures . Intermediate characterization by LC-MS ensures structural fidelity, while protecting group removal under mild acidic conditions preserves functionality .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight and fragmentation patterns, while H/C NMR resolves stereochemistry and substituent positioning. Purity assessment employs HPLC with UV detection at 254 nm, using validated pharmacopeial methods with buffer systems (e.g., sodium acetate/methanol) . Comparative TLC against known standards can preliminarily verify reaction progress .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., enzyme source, substrate concentration). Standardize protocols using recombinantly expressed targets (e.g., monoacylglycerol lipase for inhibitor studies) and include positive controls like JZL184 . Dose-response curves and kinetic analyses (e.g., , IC) clarify potency differences. Cross-validate findings using orthogonal assays (e.g., fluorescence polarization vs. radiometric methods) .

Q. What strategies are employed to optimize the pharmacokinetic profile of this compound for in vivo neuroprotection studies?

- Methodological Answer : Structural modifications, such as ester-to-carbamate substitutions, enhance blood-brain barrier permeability . Pharmacokinetic profiling in rodent models includes plasma half-life (), clearance, and brain-to-plasma ratio measurements via LC-MS/MS. Co-administration with CYP450 inhibitors (e.g., ketoconazole) identifies metabolic hotspots . Comparative studies with analogs like SRT3657 (tert-butyl piperidine carboxylate derivatives) reveal structure-activity relationships (SAR) for bioavailability optimization .

Q. How can researchers design experiments to elucidate the molecular target of this compound in neurodegenerative pathways?

- Methodological Answer : Use affinity-based proteomics (e.g., pull-down assays with biotinylated probes) to identify binding partners. CRISPR-Cas9 knockout models validate target relevance, while surface plasmon resonance (SPR) quantifies binding kinetics. Functional assays (e.g., SIRT1 deacetylase activity) paired with siRNA silencing confirm mechanistic involvement .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s enzyme inhibitory potency be addressed?

- Methodological Answer : Re-evaluate assay conditions: pH, ionic strength, and cofactor concentrations (e.g., Mg for kinases) significantly impact activity. Use internal standards (e.g., MAFP for lipases) to normalize inter-lab variability . Meta-analyses of raw datasets (e.g., IC curves) and statistical tests (e.g., ANOVA) identify outliers. Collaborative reproducibility studies with shared compound batches resolve inconsistencies .

Experimental Design Considerations

Q. What in vitro models are appropriate for assessing the compound’s neuroprotective efficacy?

- Methodological Answer : Primary neuronal cultures exposed to oxidative stress (e.g., HO) or amyloid-β oligomers quantify neuroprotection via cell viability assays (MTT, LDH release). High-content imaging measures dendritic arborization. For mechanistic insights, use transgenic cell lines (e.g., tau-expressing HEK293) and monitor phosphorylation via Western blot .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.